9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a molecular formula of C21H20ClNO3 This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazin-2-one core, substituted with a 4-chlorophenyl group and an ethyl group
Preparation Methods
The synthesis of 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized to form the chromeno[8,7-e][1,3]oxazin-2-one core.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as thermal evaporation and controlled annealing have been explored to enhance the structural and optical properties of related compounds .
Chemical Reactions Analysis
9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar compounds to 9-[2-(4-chlorophenyl)ethyl]-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:
9-[2-(4-chlorophenyl)ethyl]-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: This compound has a similar structure but with a propyl group instead of an ethyl group, which may result in different chemical and physical properties.
2,9-Bis[2-(4-chlorophenyl)ethyl]anthrax[2,1,9-def6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)tetrone: This compound shares the chlorophenyl group but has a different core structure, leading to distinct applications and properties.
Properties
Molecular Formula |
C21H20ClNO3 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
9-[2-(4-chlorophenyl)ethyl]-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20ClNO3/c1-2-15-11-20(24)26-21-17(15)7-8-19-18(21)12-23(13-25-19)10-9-14-3-5-16(22)6-4-14/h3-8,11H,2,9-10,12-13H2,1H3 |
InChI Key |
VTUZKZXIOPCLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.